Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
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Overview
Description
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a compound that has been synthesized as a potential antibacterial agent Benzothiazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of pharmaceutical activity profile .
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been known to affect a variety of biochemical pathways, leading to their diverse range of biological activities .
Result of Action
It is known that benzothiazole derivatives can have a wide range of effects at the molecular and cellular level, contributing to their diverse range of biological activities .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
The cellular effects of Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate are currently under investigation. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis, suggesting potential impacts on cellular processes .
Molecular Mechanism
The exact molecular mechanism of this compound is not yet known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives. The reaction is often catalyzed by acidic or basic conditions, and solvents such as ethanol or methanol are commonly used. The reaction mixture is usually heated to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods not only reduce reaction times but also improve yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, ambient temperature.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Various nucleophiles, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include oxidized benzothiazole derivatives, reduced benzothiazole compounds, and substituted benzothiazole derivatives .
Scientific Research Applications
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-tubercular activity and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)quinazolin-4(3H)-one: Known for its antibacterial properties.
N-(6-chlorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide: Exhibits anti-inflammatory and analgesic activities.
Benzo[d]thiazol-2-ylamino derivatives: Studied for their anti-cancer and neuroprotective effects.
Uniqueness
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate stands out due to its unique combination of a benzothiazole ring and a pyridine carboxylate group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c22-19(23-13-7-2-1-3-8-13)14-9-6-12-20-17(14)18-21-15-10-4-5-11-16(15)24-18/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUISZJSMJEOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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